Methacholine chloride
Overview
Description
Mechanism of Action
Target of Action
Methacholine chloride, also known as acetyl-β-methylcholine, is a synthetic choline ester that acts as a non-selective muscarinic receptor agonist . The primary targets of this compound are the M3 muscarinic receptors located in the smooth muscle of the airways (ASM). These receptors play a crucial role in the contraction of the ASM, which is a key factor in conditions such as asthma .
Mode of Action
This compound interacts with its targets by acting as a non-specific cholinergic agonist . This means it mimics the action of acetylcholine, a neurotransmitter in the body, by binding to muscarinic receptors in the lungs. This binding induces bronchoconstriction, or the narrowing of the airways . In patients with airway hyperresponsiveness (AHR), a lower dose of methacholine is required to induce this bronchoconstriction .
Biochemical Pathways
The biochemical pathway affected by this compound involves the stimulation of M3 muscarinic receptors, which leads to the contraction of the ASM . This excessive contraction in response to stimuli reduces pulmonary function and can cause symptoms such as difficulty breathing .
Pharmacokinetics
It is known that methacholine has a charged quaternary amine structure, rendering it insoluble in lipid cell membranes .
Result of Action
The primary result of this compound’s action is bronchoconstriction, which is more significant in patients with asthma than those without . This bronchoconstriction forms the basis for the methacholine challenge test, which is used to diagnose AHR .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it should be used only outdoors or in a well-ventilated area . Additionally, the compound’s action can be affected by the patient’s baseline FEV1 values, which assess whether a patient is able to undergo the methacholine challenge test .
Biochemical Analysis
Biochemical Properties
Methacholine chloride interacts with muscarinic receptors in the lungs, leading to bronchoconstriction . It is highly active at all muscarinic receptors but has little effect on nicotinic receptors . The charged quaternary amine structure of this compound makes it insoluble in lipid cell membranes .
Cellular Effects
This compound influences cell function by inducing bronchoconstriction through its action on muscarinic receptors in the lungs . This effect is more significant in patients with asthma than those without .
Molecular Mechanism
This compound exerts its effects at the molecular level by acting as a non-specific cholinergic agonist . It binds to muscarinic receptors in the lungs, leading to bronchoconstriction . The chemical structure of this compound is identical to acetylcholine but with a methyl group on the beta carbon .
Temporal Effects in Laboratory Settings
It is known that this compound induces bronchoconstriction, which is used to diagnose bronchial hyperreactivity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
It is known that this compound is relatively resistant to acetylcholinesterases, leading to its slow breakdown within the body .
Preparation Methods
Methacholine chloride is synthesized through the esterification of β-methylcholine with acetic anhydride . The reaction typically involves the following steps:
Synthesis of β-methylcholine: This is achieved by reacting trimethylamine with β-chloropropionic acid.
Esterification: The β-methylcholine is then esterified with acetic anhydride to form this compound.
In industrial production, this compound is available as a powder that is reconstituted for inhalation . The powder is dissolved in 0.9% sodium chloride solution, with or without the presence of 0.4% phenol to prevent biological growth .
Chemical Reactions Analysis
Methacholine chloride undergoes several types of chemical reactions:
Hydrolysis: This compound can hydrolyze to form β-methylcholine and acetic acid.
Decomposition: In alkaline solutions, this compound decomposes readily.
Common reagents and conditions used in these reactions include:
Sodium hydroxide: Used in the hydrolysis reaction.
Acetic anhydride: Used in the esterification process.
The major products formed from these reactions are β-methylcholine and acetic acid .
Scientific Research Applications
Methacholine chloride has several scientific research applications:
Pulmonary Function Tests: It is used in bronchoprovocation tests to assess airway responsiveness and diagnose asthma.
Pharmacological Studies: This compound is used to study the effects of muscarinic receptor agonists on bronchial smooth muscle.
Epidemiological Studies: It is used in respiratory function labs and field studies to assess bronchial asthma.
Comparison with Similar Compounds
Methacholine chloride is similar to acetylcholine but with a methyl group on the beta carbon, which provides selectivity toward muscarinic receptors . Other similar compounds include:
Acetylcholine: A neurotransmitter that acts on both muscarinic and nicotinic receptors.
Carbachol: A synthetic choline ester that acts on both muscarinic and nicotinic receptors.
Bethanechol: A synthetic choline ester that selectively stimulates muscarinic receptors.
This compound is unique in its specific use for diagnosing bronchial hyperreactivity and its selectivity for muscarinic receptors .
Properties
IUPAC Name |
2-acetyloxypropyl(trimethyl)azanium;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18NO2.ClH/c1-7(11-8(2)10)6-9(3,4)5;/h7H,6H2,1-5H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHPHVAVFUYTVCL-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C[N+](C)(C)C)OC(=O)C.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
55-92-5 (parent) | |
Record name | Methacholine chloride [USP:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000062511 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7023271 | |
Record name | Methacholine chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7023271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>29.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID855729 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
62-51-1 | |
Record name | Methacholine chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=62-51-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methacholine chloride [USP:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000062511 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methacholine chloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757090 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Propanaminium, 2-(acetyloxy)-N,N,N-trimethyl-, chloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Methacholine chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7023271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methacholine chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.489 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHACHOLINE CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0W5ETF9M2K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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